molecular formula C25H23NO4 B2550544 N-Fmoc-3-methylbenzyl-glycine CAS No. 2138196-65-1

N-Fmoc-3-methylbenzyl-glycine

Cat. No.: B2550544
CAS No.: 2138196-65-1
M. Wt: 401.462
InChI Key: GFCOUHQJYIFXJZ-UHFFFAOYSA-N
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Description

N-Fmoc-3-methylbenzyl-glycine is a derivative of glycine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under basic conditions. The Fmoc group is a base-labile protecting group that can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or other Fmoc derivatives .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, Fmoc-Glycine, suggests that it should be handled with care. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled or ingested, seek medical attention .

Future Directions

The use of chiral Ni (II)-complexes of glycine Schiff bases for the synthesis of “N-Fmoc-3-methylbenzyl-glycine” and similar compounds is a promising area of research . The development of more green chemical peptide synthesis processes is also a future direction .

Mechanism of Action

Target of Action

The primary target of N-(((9H-fluoren-9-yl)methoxy)carbonyl)-n-(3-methylbenzyl)glycine, also known as N-Fmoc-3-methylbenzyl-glycine, is the amine group of amino acids . The compound is frequently used as a protecting group for amines .

Mode of Action

This compound interacts with its targets by forming a carbamate linkage . This interaction is facilitated by the fluorenylmethoxycarbonyl (Fmoc) group, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in the formation of peptide bonds . The compound’s Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . This is achieved through aromatic π–π stacking and hydrogen bonding interactions .

Pharmacokinetics

The compound’s molecular weight is 40145 , which may influence its bioavailability.

Result of Action

The result of this compound’s action is the protection of the amine group of amino acids during peptide synthesis . This protection allows for the formation of peptide bonds without interference from the amine group . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The compound’s Fmoc group is base-labile, meaning it can be removed in a basic environment . Additionally, the compound’s action can be influenced by the presence of other chemicals, such as piperidine, which is used to remove the Fmoc group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-methylbenzyl-glycine typically involves the protection of the amino group of 3-methylbenzyl-glycine with the Fmoc group. This can be achieved by reacting 3-methylbenzyl-glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amine group to form the Fmoc-protected compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of solid-phase peptide synthesis (SPPS) techniques is also common in industrial settings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-3-methylbenzyl-glycine is unique due to its base-labile Fmoc protecting group, which allows for selective deprotection under mild basic conditions. This property makes it particularly useful in solid-phase peptide synthesis, where orthogonal protection strategies are essential .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[(3-methylphenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-17-7-6-8-18(13-17)14-26(15-24(27)28)25(29)30-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,23H,14-16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCOUHQJYIFXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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